2-(Naphthalen-1-yl)anthracene-9,10-dione
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Overview
Description
2-(Naphthalen-1-yl)anthracene-9,10-dione is an organic compound that belongs to the family of anthraquinones. This compound is characterized by the presence of a naphthalene ring attached to the anthracene-9,10-dione structure. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedel-Crafts Acylation: : One common method to synthesize 2-(Naphthalen-1-yl)anthracene-9,10-dione involves the Friedel-Crafts acylation of anthracene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
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Oxidative Coupling: : Another method involves the oxidative coupling of 2-naphthol with anthracene-9,10-dione using an oxidizing agent like potassium permanganate or ceric ammonium nitrate. This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction is conducted in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(Naphthalen-1-yl)anthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : This compound can be reduced to form hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
2-(Naphthalen-1-yl)anthracene-9,10-dione is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules for organic electronics and photonics.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong absorption and emission properties. It is also investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine
Research is ongoing to explore the potential of this compound in medicinal chemistry. Its derivatives are being evaluated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which 2-(Naphthalen-1-yl)anthracene-9,10-dione exerts its effects is primarily through its ability to interact with electron-rich and electron-deficient sites in molecules. This interaction can lead to the formation of charge-transfer complexes, which are crucial in various chemical and biological processes. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: Lacks the naphthalene ring, making it less versatile in certain applications.
2-(Naphthalen-2-yl)anthracene-9,10-dione: Similar structure but with the naphthalene ring attached at a different position, leading to different chemical properties.
1,4-Dihydroxyanthraquinone: Known for its use in dyes but lacks the naphthalene moiety.
Uniqueness
2-(Naphthalen-1-yl)anthracene-9,10-dione is unique due to the presence of both the naphthalene and anthraquinone moieties, which confer distinct electronic and steric properties. This dual functionality makes it particularly useful in applications requiring specific electronic characteristics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Properties
CAS No. |
877067-28-2 |
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Molecular Formula |
C24H14O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-naphthalen-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C24H14O2/c25-23-19-9-3-4-10-20(19)24(26)22-14-16(12-13-21(22)23)18-11-5-7-15-6-1-2-8-17(15)18/h1-14H |
InChI Key |
PCOUCFIZOUIHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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